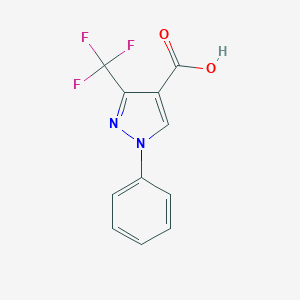

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYRCXFCCKSUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566234 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142818-01-7 | |

| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for obtaining 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in pharmaceutical research and development. This document details the core synthetic pathways, provides step-by-step experimental protocols, and presents quantitative data in a structured format to facilitate comparison and implementation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to biological targets. This guide focuses on the practical synthesis of this valuable intermediate, outlining the most common and effective routes from readily available starting materials.

Core Synthetic Strategies

The synthesis of this compound is most commonly achieved through a two-step process:

-

Formation of the Pyrazole Ring System : This step involves the construction of the core 1-phenyl-3-(trifluoromethyl)-1H-pyrazole heterocycle, typically yielding an ester derivative at the 4-position. The classical approach for this is the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a phenylhydrazine derivative.

-

Hydrolysis of the Ester Intermediate : The resulting pyrazole-4-carboxylate ester is then hydrolyzed to the desired carboxylic acid. This is a standard transformation, usually carried out under basic conditions.

An alternative, though less commonly detailed, route involves the hydrolysis of a 4-cyano-pyrazole precursor. This guide will focus on the more established ester hydrolysis pathway.

Experimental Protocols

Route 1: Two-Step Synthesis via Ester Formation and Hydrolysis

This is the most widely reported and versatile method for the preparation of the title compound.

Step 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction between an activated form of ethyl 4,4,4-trifluoroacetoacetate and phenylhydrazine.

-

Materials:

-

Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate (or a similar activated derivative of ethyl 4,4,4-trifluoroacetoacetate)

-

Phenylhydrazine

-

Ethanol (absolute)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in absolute ethanol.

-

Slowly add a solution of ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate in ethanol to the phenylhydrazine solution at room temperature with continuous stirring. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture to yield pure ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrolysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The ester intermediate is hydrolyzed to the final carboxylic acid product.

-

Materials:

-

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in ethanol.

-

Add an aqueous solution of potassium hydroxide (a molar excess is typically used).

-

Heat the mixture to reflux and stir for 2 to 4 hours. Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the solution to room temperature and dilute with water.

-

Extract the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.

-

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic steps.

Table 1: Reaction Conditions and Yields for Ester Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate | Phenylhydrazine | Ethanol | Reflux | 2-4 | Not specified |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Iodobenzene | DMF | 80-100 | Not specified | 65-75 |

Note: The second entry refers to an alternative Ullmann-type coupling for the N-arylation of a pre-formed pyrazole ester.

Table 2: Reaction Conditions and Yields for Ester Hydrolysis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | KOH | Ethanol/Water | Reflux | 2 | Not specified |

| 3-(Trifluoromethyl)-4-cyano-1-phenyl-1H-pyrazole | 6M HCl | Water | 100 | 12 | 85-90 |

Note: The second entry details the hydrolysis of a nitrile precursor as an alternative route to the carboxylic acid.[1]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic processes described.

References

An In-depth Technical Guide to 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic building block of significant interest in medicinal and materials chemistry.

Compound Identification and Chemical Properties

This compound is a substituted pyrazole derivative. The presence of a phenyl group, a trifluoromethyl group, and a carboxylic acid moiety contributes to its unique electronic properties, metabolic stability, and utility as a precursor in organic synthesis.[1]

Table 1: Compound Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | [1] |

| CAS Registry Number | 142818-01-7 | [1] |

| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1] |

| Molecular Weight | 256.18 g/mol | [1] |

Table 2: Physicochemical Properties

| Property | Value | Conditions | Reference |

| Calculated Density | 1.44 g/cm³ | 20°C | [1] |

| Water Solubility | 0.92 g/L | 25°C (very slight) | [1] |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| pKa | Data not available | - |

Spectral Data

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of its ethyl ester derivative, which is then hydrolyzed to yield the final carboxylic acid.

Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The ethyl ester precursor is synthesized via an Ullmann-type coupling reaction.[1]

Experimental Protocol:

-

Reactants: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and iodobenzene are used as the primary reactants.

-

Catalyst and Base: The reaction is catalyzed by a CuI-1,2-diamine system in the presence of potassium carbonate (K₂CO₃) as a base.[1]

-

Solvent and Temperature: The reaction is carried out in dimethylformamide (DMF) at an elevated temperature of 80–100°C.[1]

-

Procedure:

-

To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in DMF, add iodobenzene, CuI, the 1,2-diamine ligand, and K₂CO₃.

-

Heat the reaction mixture to 80–100°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester.

Experimental Protocol:

-

Reactants: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Solvent: A mixture of tetrahydrofuran (THF) and water is commonly used.

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add an aqueous solution of NaOH or LiOH to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Caption: General synthesis workflow for the target compound.

Biological and Medicinal Applications

This compound has emerged as a compound of interest in medicinal chemistry due to its diverse potential biological activities.[1] The trifluoromethyl group is a key feature, enhancing the compound's lipophilicity, which can improve its ability to cross biological membranes and interact with molecular targets.[1]

-

Anticancer Activity: Pyrazole derivatives have been studied for their ability to inhibit the proliferation of cancer cells. The structural features of this compound make it a candidate for the development of novel anticancer agents.[1]

-

Anti-inflammatory Properties: Research has suggested that derivatives of this pyrazole carboxylic acid exhibit anti-inflammatory effects, indicating potential for treating conditions such as arthritis.[1]

-

Antimicrobial Therapies: The unique structure also lends itself to investigation in the development of new antimicrobial drugs.[1]

The carboxylic acid group provides a convenient handle for synthesizing a variety of derivatives, such as amides, which are valuable scaffolds in drug discovery.[1]

Caption: Logical relationships in medicinal chemistry applications.

References

The Biological Versatility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its core structure, a pyrazole ring substituted with a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position, provides a unique scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl (CF3) group is particularly noteworthy as it often enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile and biological activity.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound and its derivatives, with a focus on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine, followed by hydrolysis of the resulting ester, yields the desired carboxylic acid. Another method involves the Vilsmeier-Haack reaction of an appropriate hydrazone. The carboxylic acid functional group serves as a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives, such as amides and esters.

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a similar 1,5-diarylpyrazole structure.[2] The anti-inflammatory potential of this compound and its derivatives is primarily attributed to their ability to inhibit the COX-2 enzyme.

Mechanism of Action: COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4] The trifluoromethyl group and the overall structure of pyrazole derivatives can contribute to their selectivity for the COX-2 active site.[2][5]

Signaling Pathway: COX-2 in Inflammation

Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Quantitative Data: COX Inhibition

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 | >100 | [2][3] |

| Pyrazole-pyridazine hybrid (Compound 6f) | COX-2 | 1.15 | - | [6] |

| Pyrazole-pyridazine hybrid (Compound 5f) | COX-2 | 1.50 | - | [6] |

| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | COX-2 | 2.65 | 1.68 | [5] |

Note: The data presented is for structurally similar compounds to illustrate the potential of the pyrazole scaffold.

Anticancer Activity

The link between chronic inflammation and cancer is well-established, and COX-2 is often overexpressed in various tumors, playing a role in tumor growth, angiogenesis, and metastasis.[7] Consequently, COX-2 inhibitors and other pyrazole derivatives have been investigated for their anticancer properties.

Mechanism of Action

The anticancer effects of pyrazole derivatives are often multifactorial and can include:

-

COX-2 Inhibition: By blocking prostaglandin synthesis, these compounds can inhibit tumor cell proliferation and angiogenesis.[7]

-

Induction of Apoptosis: Some pyrazole derivatives have been shown to induce programmed cell death in cancer cells.[8]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.[7][8]

-

Inhibition of other kinases: Certain pyrazole derivatives have been found to inhibit other protein kinases involved in cancer progression, such as Aurora-A kinase.[9]

Experimental Workflow: Anticancer Drug Screening

Caption: A general workflow for the screening and evaluation of potential anticancer compounds.

Quantitative Data: In Vitro Cytotoxicity

Numerous studies have reported the IC50 values of various pyrazole derivatives against a range of cancer cell lines.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e) | HCT116 (Colon) | 0.39 | [9] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e) | MCF-7 (Breast) | 0.46 | [9] |

| Pyrazole-based heterocycles | HepG-2 (Liver) | Significant cytotoxicity | [10] |

| Pyrazole-based heterocycles | HCT-116 (Colon) | Significant cytotoxicity | [10] |

| Pyrazole-based heterocycles | MCF-7 (Breast) | Significant cytotoxicity | [10] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 26 | [8] |

Note: This table showcases the anticancer potential of the broader pyrazole class. Specific data for the parent carboxylic acid is limited.

Antimicrobial Activity

The pyrazole nucleus is also a key feature in a number of antimicrobial agents. Derivatives of this compound have shown promise as antibacterial and antifungal agents.

Mechanism of Action

The antimicrobial mechanism of pyrazole derivatives can vary. Some have been shown to have a broad range of inhibitory effects on macromolecular synthesis, suggesting they may have a global impact on bacterial cell function.[11][12] The lipophilicity enhanced by the trifluoromethyl group may facilitate penetration through microbial cell membranes.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Derivative | Organism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [11] |

| N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecalis | 3.12 | [11] |

| N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecium | 1.56 | [11] |

| 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (bromo-substituted) | Gram-positive bacteria | 0.78 | [13] |

| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus | 32 | [14] |

| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Micrococcus luteus | 128 | [14] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the stock solution to obtain a range of test concentrations.

-

In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and either the test compound solution or vehicle (DMSO) for the control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at the same temperature.

-

Terminate the reaction according to the EIA kit instructions (e.g., by adding a stop solution).

-

Measure the amount of PGE2 produced using the EIA kit and a microplate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, using a non-linear regression analysis.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound

-

Positive control antibiotic

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The core pyrazole scaffold, enhanced by the trifluoromethyl group, has demonstrated significant potential in the development of anti-inflammatory, anticancer, and antimicrobial agents. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this versatile chemical entity. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents.

References

- 1. This compound | 142818-01-7 | Benchchem [benchchem.com]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

In-Depth Technical Guide: Mechanism of Action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delineates the current understanding of their mechanism of action, focusing on their roles as anti-inflammatory and anticancer agents. While specific quantitative bioactivity data for the parent compound is limited in publicly accessible literature, this guide synthesizes available information on its derivatives to provide insights into its potential molecular targets and signaling pathways. The methodologies for key experimental assays used to characterize these compounds are also detailed to facilitate further research and development.

Core Biological Activities

Derivatives of this compound have demonstrated notable efficacy in several therapeutic areas:

-

Anti-inflammatory Activity: A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2]

-

Anticancer Activity: These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5]

-

Antimicrobial and Other Activities: The pyrazole scaffold is also associated with antimicrobial, herbicidal, and other biological effects, highlighting its versatility in medicinal and agrochemical chemistry.

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are predominantly attributed to their inhibition of COX enzymes, particularly the inducible isoform, COX-2.

Cyclooxygenase (COX) Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Structurally similar compounds to this compound, such as celecoxib, are well-known selective COX-2 inhibitors.[6] The trifluoromethyl group on the pyrazole ring is a common feature in many selective COX-2 inhibitors, contributing to their binding affinity and selectivity.[6]

Signaling Pathway for COX Inhibition:

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative Data on COX Inhibition (Analogues)

| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Pyrazole Derivatives | COX-2 | 0.043 - 0.56 | High | [7] |

| Hybrid Pyrazole Analogues | COX-2 | 1.79 - 9.63 | 22.21 - 74.92 | [1] |

| Pyrazole-Pyridazine Hybrids | COX-2 | 1.15 - 56.73 | >1 | [8] |

Mechanism of Action: Anticancer Effects

The anticancer activity of pyrazole derivatives is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Pyrazole derivatives have been shown to trigger apoptosis in various cancer cell lines.[3][4] The proposed mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase signaling cascades.[3][4]

Apoptosis Signaling Pathway:

Caption: Apoptosis induction by pyrazole derivatives.

Quantitative Data on Cytotoxicity (Analogues)

The cytotoxic effects of pyrazole derivatives have been quantified using IC50 values against various cancer cell lines.

| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3f (a pyrazole derivative) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [4] |

| Pyrazole-Oxindole Conjugate (6h) | Jurkat | Leukemia | 4.36 | [9] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 | Breast Cancer | 3.9 - 35.5 | [10] |

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the IC50 values of test compounds against COX-1 and COX-2.

Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, test compounds, assay buffer, cofactor, and probe according to the manufacturer's instructions (e.g., Cayman Chemical).

-

Assay Plate Setup: To a 96-well plate, add assay buffer, cofactor, and probe to each well.

-

Compound Addition: Add serial dilutions of the test compound to the respective wells. Include vehicle controls (e.g., DMSO) and a known inhibitor (e.g., celecoxib for COX-2) as a positive control.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence at the appropriate excitation/emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[12]

-

MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[12]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

-

Cell Treatment: Treat cells with the pyrazole derivative at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[12]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound and its derivatives are a promising class of compounds with significant potential as anti-inflammatory and anticancer agents. While the precise molecular targets and quantitative bioactivity of the parent compound require further elucidation, the available data on its analogues strongly suggest that its mechanisms of action involve the inhibition of COX-2 and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds as novel therapeutics. Future research should focus on obtaining specific quantitative data for the parent compound, identifying its direct molecular binding partners, and further exploring its efficacy and safety in preclinical models.

References

- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile heterocyclic building block, 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This compound, with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol , is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural features, including a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position, impart unique electronic properties and metabolic stability, making it a compound of significant interest in medicinal chemistry.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.20 | br s | 1H | COOH |

| 8.45 | s | 1H | Pyrazole-H5 |

| 7.55–7.40 | m | 5H | Phenyl-H |

Data sourced from Benchchem.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C OOH |

| 144.3 | Pyrazole-C 4 |

| 139.1 | Pyrazole-C 3-CF₃ |

| 129.8–126.4 | C -Phenyl |

| 122.5 (q, J = 270 Hz) | C F₃ |

Data sourced from Benchchem.[1]

Table 3: Infrared (IR) Spectroscopic Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 1710 | C=O (Carboxylic Acid) |

| 1320 | C-F (Trifluoromethyl) |

Data sourced from Benchchem.[1]

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 256.05 | [M]⁺ |

Note: The mass spectrometry data is calculated for the molecular formula C₁₁H₇F₃N₂O₂.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis is typically achieved in a two-step process starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This step involves an Ullmann-type N-arylation reaction.

-

Reactants: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and iodobenzene.

-

Catalyst: A copper(I) iodide (CuI) and a suitable ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine.

-

Base: An inorganic base like potassium carbonate (K₂CO₃).

-

Solvent: A high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Procedure: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, iodobenzene, CuI, the diamine ligand, and K₂CO₃ are combined in DMF. The reaction mixture is heated at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Reactant: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Reagent: A base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like ethanol or methanol.

-

Procedure: The ethyl ester is dissolved in a mixture of the alcohol and water, and an aqueous solution of the base is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to afford this compound.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for the proton spectra. The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization of this compound.

References

Unveiling the Structural Architecture of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from the closely related compound, 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, to infer and discuss its structural properties. This guide also details common synthetic methodologies, experimental protocols for characterization, and explores its potential biological activities, making it a valuable resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a white solid with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol . Its structure features a central pyrazole ring, substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C4 position. The trifluoromethyl group significantly influences the compound's electronic properties and metabolic stability.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇F₃N₂O₂ |

| Molecular Weight | 256.18 g/mol |

| Appearance | White Solid |

| Melting Point | 190–195°C[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 5.59 (br, 10H, Ti-C₅H₅), 6.40 (br, 6H, –NH₂), 7.55 (mbr, 10H, Cₐᵣₒₘ-H)[1] |

| IR (Nujol, cm⁻¹) | 3439w, 3332w (N—H), 3049w (Cₐᵣₒₘ-H), 1661s, 1611s (COO), 1537s, 1486s (C=N + C=C)[1] |

Crystal Structure Analysis: A Case Study of 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Due to the absence of a published crystal structure for the title compound, we present the crystallographic data for the analogous 5-amino derivative (C₁₁H₈F₃N₃O₂). The addition of an amino group at the C5 position is expected to have a minor impact on the overall molecular conformation and packing in the crystal lattice, making this a relevant case study.

The crystal structure reveals a monoclinic system with the space group P2₁/c. Two independent molecules are present in the asymmetric unit, primarily differing in the dihedral angle between the phenyl and pyrazole rings. The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers.

Table 3: Crystallographic Data for 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

| Parameter | Value |

| Formula | C₁₁H₈F₃N₃O₂ |

| Molecular Weight | 271.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.757(3) |

| b (Å) | 10.740(3) |

| c (Å) | 21.277(6) |

| β (°) | 93.716(3) |

| Volume (ų) | 2225(1) |

| Z | 8 |

| Temperature (K) | 125 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.15 |

| R[F² > 2σ(F²)] | 0.051[1] |

| wR(F²) | 0.140[1] |

Experimental Protocols

Synthesis of Pyrazole-4-carboxylic Acids

A general and efficient method for the synthesis of 1,3,5-substituted pyrazole-4-carboxylic acid derivatives involves a one-pot, three-component reaction.[2]

Workflow for the Synthesis of Pyrazole-4-carboxylic Acid Derivatives

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine phenylhydrazine, benzaldehyde, and ethyl acetoacetate in equimolar amounts.

-

Catalyst Addition: Add the magnetic ionic liquid, 1-buthyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), as a catalyst (10 mol%).

-

Reaction Conditions: Heat the mixture at 120°C for 3 hours under solvent-free conditions with continuous stirring.

-

Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from isopropanol to obtain the pure pyrazole-4-carboxylic acid ethyl ester derivative.

X-ray Diffraction for Crystal Structure Determination

The determination of a crystal structure by X-ray diffraction is a multi-step process that involves crystal preparation, data collection, and data analysis.[3][4][5]

Workflow for X-ray Crystal Structure Determination

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Data Processing: Index the diffraction spots to determine the unit cell parameters and space group. Integrate the intensities of the reflections and apply corrections for various experimental factors.

-

Structure Solution: Solve the phase problem using methods such as Patterson or direct methods to obtain an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.

-

Validation: Validate the final structure for geometric correctness and agreement with the diffraction data.

Biological Activity and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8][9] The anticancer activity of pyrazole compounds is often attributed to their ability to interact with various molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis.[6][8]

Potential Anticancer Mechanism of Action for Pyrazole Derivatives

The antimicrobial activity of pyrazole derivatives has been attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase.[7][9] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

This technical guide provides a foundational understanding of the crystal structure, synthesis, and potential biological activities of this compound. The provided data and protocols serve as a valuable starting point for further research and development of this promising class of compounds.

References

- 1. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly detailing the discovery and comprehensive biological profiling of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a kinase inhibitor is limited. This guide, therefore, synthesizes information from closely related pyrazole-based kinase inhibitors to provide a technical framework for its potential discovery, evaluation, and mechanism of action.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The unique structural features of this compound, including the trifluoromethyl group for metabolic stability and lipophilicity, and the carboxylic acid handle for derivatization, make it a compelling candidate for kinase inhibitor development.[2] Derivatives of this core have been investigated for various biological activities, including anticancer and anti-inflammatory properties.[2][3]

Synthesis and Chemical Properties

This compound is a heterocyclic building block with the molecular formula C₁₁H₇F₃N₂O₂.[2] The synthesis of the core pyrazole ring can be achieved through several established synthetic routes. A common method involves the reaction of ethyl or methyl 3-oxoalkanoates with N,N-dimethylformamide dimethyl acetal, followed by cyclization with phenylhydrazine to yield the corresponding pyrazole-4-carboxylate esters. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.[4] The trifluoromethyl group is typically introduced early in the synthesis, often starting from trifluoroacetoacetic acid esters.

Potential as a Kinase Inhibitor

While specific kinase targets for this compound are not extensively documented in public literature, the broader class of pyrazole-containing molecules has demonstrated inhibitory activity against a wide range of kinases. These include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora kinases, and others.[1][5] The antiproliferative and apoptotic effects observed in related compounds suggest that this molecule may target kinases involved in cell cycle regulation and apoptosis.[6]

Data Presentation: Inhibitory Activity of Related Pyrazole-Based Compounds

The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines to illustrate the potential of this chemical class.

| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | - | - |

| Pyrazole Derivatives | CDK2/cyclin A2 | 960 - 3820 | Various Cancer Cell Lines | Varies |

| Pyrazole-based Compounds | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |

| Pyrazole-based Compounds | Aurora A | 160 | HCT116 (colon) | 0.39 |

Note: The data presented is for structurally related pyrazole compounds and not for this compound itself.[1][7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells.

-

Add 10 µL of the kinase enzyme solution to all wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.[1]

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[1]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for Phosphoprotein Analysis

This assay assesses the ability of the inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-substrate and anti-total-substrate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[9]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like GAPDH.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation and viability.

Materials:

-

Cancer cell line

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a negative control.

-

Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 142818-01-7 | Benchchem [benchchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]

- 6. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Preliminary In-Vitro Screening of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a preliminary in-vitro screening cascade for the novel compound 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This document outlines a proposed screening strategy encompassing cytotoxicity, anti-inflammatory, and antimicrobial assays to elucidate the therapeutic potential of this specific molecule. While specific experimental data for this compound is not yet publicly available, this guide utilizes data from structurally related pyrazole derivatives to present a representative preliminary profile. The experimental protocols provided are established methods for the initial assessment of novel chemical entities.

Compound Profile

| Compound Name | This compound |

| CAS Number | 142818-01-7 |

| Molecular Formula | C₁₁H₇F₃N₂O₂ |

| Molecular Weight | 256.18 g/mol |

| Structure |  |

| Synopsis | A heterocyclic building block featuring a pyrazole core substituted with a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a compound of interest for pharmacological screening.[2] |

Proposed In-Vitro Screening Workflow

The following diagram illustrates a logical workflow for the preliminary in-vitro screening of this compound.

References

Solubility Profile of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic building block crucial in the development of novel pharmaceutical agents. Given its role as a key intermediate, understanding its solubility in various solvents is paramount for synthesis, purification, formulation, and bioavailability studies. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides a visual workflow to aid researchers in their laboratory work.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. For a compound like this compound, which serves as a scaffold in medicinal chemistry, its solubility impacts:

-

Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system dictates the reaction rate and overall yield.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in various solvents at different temperatures.

-

Formulation: The ability to dissolve the compound in a suitable solvent is the first step in creating liquid formulations or in processes like spray-drying to produce amorphous solid dispersions.

-

Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into the bloodstream. The trifluoromethyl group in the target molecule enhances lipophilicity, which can affect its solubility profile and cellular uptake.[1]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data points have been collated from available sources. Researchers are advised to use this information as a preliminary guide and to determine solubility in their specific solvent systems experimentally.

| Solvent | Temperature (°C) | Solubility (g/L) | Compound | Notes |

| Water | 25 | 0.92 | This compound | Very slight solubility.[1] |

Qualitative Solubility of a Structurally Related Compound

While not the target compound, the solubility of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid provides some insight into potentially effective solvent classes. The addition of an amino group will influence polarity and hydrogen bonding capabilities.

| Solvent | Solubility | Compound |

| Chloroform | Good | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| Methanol | Good | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| Dimethylsulfoxide (DMSO) | Good | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| Acetonitrile | Lower | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| Water | Insoluble | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

Source: NIH PMC[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed if solid material remains visible at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high concentration readings.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

References

The Ascendant Trajectory of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold transforms into a versatile platform for developing novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth literature review of pyrazole carboxylic acid derivatives, focusing on their synthesis, diverse pharmacological applications, and the crucial structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Synthetic Strategies: Crafting the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives. The most common and versatile method for synthesizing pyrazole carboxylic acid precursors is the Knorr pyrazole synthesis. This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative. Subsequent hydrolysis of the resulting ester yields the desired pyrazole carboxylic acid.

Another prevalent method involves the reaction of 1,3-dicarbonyl compounds with hydrazines.[1] Variations of this approach, including "one-pot" syntheses from arenes and carboxylic acids, offer efficient pathways to intermediate ketones and β-diketones that can then be cyclized.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

A general workflow for the synthesis of pyrazole-5-carboxamide derivatives, a common class of biologically active compounds, often begins with the construction of the pyrazole ring followed by amidation. This strategy allows for late-stage diversification of the amide group, enabling the exploration of a wide range of chemical space.[3]

Diverse Biological Activities and Therapeutic Potential

Pyrazole carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as privileged scaffolds in drug discovery. Their therapeutic potential spans anti-inflammatory, anticancer, antimicrobial, and antiviral applications.

Anti-inflammatory Activity

A significant portion of research into pyrazole carboxylic acid derivatives has focused on their anti-inflammatory properties, largely driven by the success of the selective COX-2 inhibitor, celecoxib. Celecoxib, a pyrazole-containing sulfonamide, effectively reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] The mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Numerous studies have explored celecoxib analogues with modified pyrazole and sulfonamide moieties to enhance potency and improve safety profiles. For instance, certain derivatives have shown superior anti-inflammatory activity compared to celecoxib in carrageenan-induced paw edema models.[5][6][7]

Table 1: Anti-inflammatory Activity of Celecoxib Derivatives

| Compound | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| Celecoxib | Carrageenan-induced paw edema (rat) | 10 mg/kg | 45.5 | [7] |

| Compound 2d | Carrageenan-induced paw edema (rat) | 10 mg/kg | 75.9 (at 3h), 88.8 (at 5h) | [7] |

| Compound 2g | Carrageenan-induced paw edema (rat) | 10 mg/kg | 74.2 (at 3h), 86.8 (at 5h) | [7] |

| Compound 16 | Carrageenan-induced paw edema (rat) | 10 mg/kg | ED30 = 5.7 mg/kg | [6] |

| Indomethacin | Carrageenan-induced paw edema (rat) | 10 mg/kg | 7.47 | [5] |

| Compound 6 | Carrageenan-induced paw edema (rat) | 10 mg/kg | 12.96 | [5] |

| Compound 11b | Carrageenan-induced paw edema (rat) | 10 mg/kg | 12.97 | [5] |

Anticancer Activity

The pyrazole scaffold is a key component of several approved anticancer drugs that function as protein kinase inhibitors.[8] Pyrazole carboxylic acid derivatives have been extensively investigated as potential anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9][10]

These derivatives have shown inhibitory activity against a range of protein kinases, including cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2.[11][12] For example, certain pyrazole carboxamides have been shown to induce growth arrest in MCF-7 human breast cancer cells.[13]

Table 2: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Cell Line | Target | IC50 (µM) | Reference |

| Compound 29 | MCF7 (Breast) | CDK2 | 17.12 | [11] |

| Compound 29 | HepG2 (Liver) | CDK2 | 10.05 | [11] |

| Compound 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [11] |

| Doxorubicin | MCF7 (Breast) | - | 0.95 | [11] |

| Compound 50 | HepG2 (Liver) | EGFR/VEGFR-2 | 0.71 | [11] |

| Erlotinib | HepG2 (Liver) | EGFR | 10.6 | [11] |

| Sorafenib | HepG2 (Liver) | Multi-kinase | 1.06 | [11] |

The anticancer mechanism of some pyrazole derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer.

Antimicrobial and Antiviral Activities

Pyrazole carboxylic acid derivatives have also demonstrated promising activity against a range of microbial pathogens. Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] The mechanism of their antimicrobial action is varied and can involve the inhibition of essential microbial enzymes.

In the realm of antiviral research, pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[10] This discovery opens up new avenues for the development of novel antiviral therapies.

Table 3: Antimicrobial and Antiviral Activity of Pyrazole Carboxylic Acid Derivatives

| Compound | Organism/Target | Activity | Value | Reference |

| Compound 151 | Bacillus cereus | MIC | - | [15] |

| Compound 151 | Staphylococcus aureus | MIC | - | [15] |

| Compound 151 | Escherichia coli | MIC | - | [15] |

| Compound 151 | Pseudomonas putida | MIC | - | [15] |

| Compound L1 | Aspergillus brasiliensis | IC50 | 34.25 µg/mL | [16][17] |

| Compound 17 | DENV-2 (antiviral) | EC50 | 9.7 µM | [10] |

| Compound 8 | DENV protease | IC50 | 6.5 µM | [10] |

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

For cannabinoid receptor antagonists, key structural requirements for potent activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[18]

In the context of anti-inflammatory celecoxib analogues, modifications to the sulfonamide group and the aryl substituents on the pyrazole ring have been shown to significantly impact COX-2 inhibitory activity and in vivo efficacy.[6] Similarly, for anticancer kinase inhibitors, the substituents on the pyrazole ring play a critical role in determining the binding affinity and selectivity for specific kinases.[12]

Experimental Protocols

General Procedure for the Synthesis of Pyrazole-5-carboxylic Acids

A common synthetic route to pyrazole-5-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.

-

Saponification: The ethyl pyrazole-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

-

An aqueous solution of a base, typically sodium hydroxide or lithium hydroxide (2.0 eq), is added to the solution.

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to 2-3 by the slow addition of 1M hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.[3]

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of test compounds.

-

Animals: Male Wistar rats (or a similar strain) weighing 150-200 g are used. The animals are fasted for 12 hours before the experiment with free access to water.

-

Compound Administration: The test compounds, a reference drug (e.g., celecoxib or indomethacin), and a vehicle control are administered orally or intraperitoneally at a specified dose.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[5][7]

Conclusion